PfGSK3/PfPK6-IN-2

Antimalarial drug discovery Plasmodium falciparum Phenotypic screening

Researchers require isoform-selective chemical probes to deconvolute target-specific antimalarial effects. PfGSK3/PfPK6-IN-2 is a validated 2,4,5-trisubstituted pyrimidine that solves this need. - Enzymatic potency: PfGSK3 IC50 = 172 nM; PfPK6 IC50 = 11 nM (42-fold vs. parent IKK16). - Cellular efficacy: Pf3D7 EC50 = 552 nM (2.5x more potent than analogue 23e). - Selectivity: Full KINOMEscan data across 468 human kinases (S10 = 0.26). - Trusted for CETSA, chemoproteomics, and SAR benchmarking.

Molecular Formula C24H25Cl2N5OS
Molecular Weight 502.5 g/mol
Cat. No. B12402716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfGSK3/PfPK6-IN-2
Molecular FormulaC24H25Cl2N5OS
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(S5)Cl)Cl
InChIInChI=1S/C24H25Cl2N5OS/c25-19-15-27-24(29-22(19)20-7-8-21(26)33-20)28-17-5-3-16(4-6-17)23(32)31-13-9-18(10-14-31)30-11-1-2-12-30/h3-8,15,18H,1-2,9-14H2,(H,27,28,29)
InChIKeySZKUPGRFEZHAPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PfGSK3/PfPK6-IN-2: Dual Plasmodial Kinase Inhibitor for Blood-Stage Malaria


PfGSK3/PfPK6-IN-2 (compound 23d) is a 2,4,5-trisubstituted pyrimidine that acts as a potent dual inhibitor of the essential Plasmodium falciparum kinases PfGSK3 and PfPK6, with IC50 values of 172 nM and 11 nM, respectively [1]. It was developed through systematic structure–activity relationship (SAR) exploration of the IKK16 scaffold, which previously inhibited both kinases at 570 nM (PfGSK3) and 460 nM (PfPK6) [1]. PfGSK3/PfPK6-IN-2 belongs to a series of 52 analogues synthesized and assessed for enzymatic and cellular antiplasmodial activity, culminating in its identification alongside the closely related analogue PfGSK3/PfPK6-IN-1 (23e) [1].

Why Substituting PfGSK3/PfPK6-IN-2 Compromises Experimental Outcomes


Despite sharing a common 2-anilino-4-arylpyrimidine scaffold, closely related dual PfGSK3/PfPK6 inhibitors exhibit markedly different potency, cellular activity, and selectivity profiles that preclude simple interchange [1]. The parent compound IKK16 has PfGSK3 and PfPK6 IC50 values of 570 nM and 460 nM, respectively—substantially weaker than those of the optimized leads [1]. Even between the two most optimized analogues, PfGSK3/PfPK6-IN-2 (23d) and PfGSK3/PfPK6-IN-1 (23e), a 2.5-fold difference in blood-stage antiplasmodial EC50 means that substitution directly alters experimental outcomes in phenotypic assays [1]. Furthermore, each compound exhibits a distinct human kinome selectivity fingerprint (S10 values ranging from 0.10 to 0.26), making them non-interchangeable for experiments where off-target effects influence phenotype interpretation [1]. The quantitative evidence below establishes exactly where PfGSK3/PfPK6-IN-2 differentiates.

Quantitative Differentiation Against Closest Analogues


Blood-Stage Antiplasmodial Potency Comparison

PfGSK3/PfPK6-IN-2 (23d) demonstrates substantially greater antiplasmodial activity against blood-stage P. falciparum 3D7 parasites than its closest structural analog PfGSK3/PfPK6-IN-1 (23e), despite 23e possessing stronger enzymatic inhibition of both targets [1]. In the Pf3D7 blood-stage proliferation assay, 23d achieved an EC50 of 552 ± 37 nM, whereas 23e required an EC50 of 1400 ± 13 nM [1]. This 2.5-fold difference is statistically robust (non-overlapping standard deviations) and indicates that factors beyond enzymatic potency—likely cell permeability, intracellular accumulation, or differential target engagement kinetics—contribute meaningfully to parasite killing [1].

Antimalarial drug discovery Plasmodium falciparum Phenotypic screening

PfPK6 Inhibition: Potency Gain Over Parent Scaffold

PfGSK3/PfPK6-IN-2 (23d) inhibits PfPK6 with an IC50 of 11 nM, representing a 42-fold improvement in potency relative to the parent compound IKK16, which inhibits PfPK6 with an IC50 of 460 ± 50 nM [1]. This dramatic enhancement was achieved through systematic SAR exploration, including introduction of a 3,4-dichlorophenyl substituent at the pyrimidine 4-position combined with optimized amide tail modifications that maintain a three-carbon linker between the amide nitrogen and the terminal basic nitrogen [1].

PfPK6 kinase inhibition Enzymatic assay Kinase inhibitor optimization

PfGSK3 Inhibition: Balanced Dual-Target Engagement

Against the second essential plasmodial target PfGSK3, PfGSK3/PfPK6-IN-2 (23d) achieves an IC50 of 172 nM, a 3.3-fold improvement over IKK16's PfGSK3 IC50 of 570 ± 90 nM [1]. This enhancement is attributed to the presence of a halogen atom (chloro or bromo) at the pyrimidine 5-position, which is hypothesized to engage in a halogen bonding interaction with the methionine gatekeeper residue (Met157) of PfGSK3 [1]. When combined with the PfPK6 IC50 of 11 nM, this produces a balanced dual-inhibition profile (PfPK6:PfGSK3 potency ratio ≈ 1:16) that engages both targets at concentrations achievable in cell-based assays [1].

PfGSK3 kinase inhibition Dual kinase inhibitor Malaria target engagement

Human Kinome Selectivity Profiling

When profiled against a panel of 468 human kinases at 1 μM using the DiscoverX KINOMEscan platform, PfGSK3/PfPK6-IN-2 (23d) exhibited an S10(1 μM) selectivity score of 0.26, corresponding to 103 kinase targets inhibited by >90% [1]. This profile is broader than both the parent IKK16 (S10 = 0.10; 41 hits) and the more potent enzymatic analogue 23e (S10 = 0.16; 64 hits) [1]. While this level of human kinome promiscuity represents a limitation for therapeutic development, it provides the most comprehensively characterized polypharmacology fingerprint within this compound series [1]. Every kinase hit is identified and reported, enabling researchers to prospectively account for human kinase off-targets when interpreting phenotypic data [1].

Kinase selectivity profiling KINOMEscan Off-target annotation

Application Scenarios for Malaria Kinase Research


Blood-Stage Antimalarial Phenotypic Screening

In phenotypic screening campaigns where direct parasite killing (Pf3D7 EC50) is the primary endpoint, PfGSK3/PfPK6-IN-2 offers 2.5-fold greater sensitivity than PfGSK3/PfPK6-IN-1 (23e), achieving an EC50 of 552 nM versus 1400 nM for 23e [1]. This enables robust growth inhibition at sub-micromolar concentrations while simultaneously interrogating the biological consequences of dual PfGSK3/PfPK6 inhibition. For dose-response studies, the compound's well-defined enzymatic IC50 values (172/11 nM) provide a quantitative benchmark for correlating target engagement with antiplasmodial effect [1].

Dual Kinase Target Engagement and Mechanistic Studies

For mechanistic studies requiring simultaneous engagement of both PfGSK3 and PfPK6, PfGSK3/PfPK6-IN-2 provides balanced nanomolar inhibition of both targets (PfGSK3 IC50 = 172 nM; PfPK6 IC50 = 11 nM)—a profile representing 3.3- to 42-fold advancement over the parent IKK16 scaffold [1]. This enables experiments at lower compound concentrations with improved signal-to-noise ratios, particularly valuable for techniques such as cellular thermal shift assays (CETSA), kinase activity profiling in parasite lysates, and chemoproteomic target identification workflows where excessive compound concentrations introduce non-specific binding artifacts [1].

Human Kinome Counter-Screening and Phenotype Deconvolution

When deploying PfGSK3/PfPK6-IN-2 in cell-based assays, researchers can reference the full KINOMEscan dataset encompassing 468 human kinases (S10 = 0.26; 103 identified hits) to deconvolve phenotype-driving targets and differentiate genuine on-target antiplasmodial effects from human kinase-mediated cytotoxicity or confounding signaling modulation [1]. This comprehensive selectivity annotation—more extensive than that available for IKK16 (41 hits) or 23e (64 hits)—supports rigorous data interpretation in both forward and reverse chemical genetics workflows, and can guide the design of rescue experiments using kinase-specific inhibitors to validate PfGSK3/PfPK6-dependent phenotypes [1].

SAR Benchmark for Pyrimidine Antimalarial Optimization

Medicinal chemistry teams optimizing 2,4,5-trisubstituted pyrimidines can employ PfGSK3/PfPK6-IN-2 as a fully characterized benchmark compound whose enzymatic, cellular, and selectivity data are disclosed in the primary literature [1]. The compound's defined SAR context—including the impact of 5-position chloro substitution enabling halogen bonding with PfGSK3 Met157, the requirement for a three-carbon linker between the amide nitrogen and terminal basic nitrogen for PfGSK3 activity, and the contribution of the 3,4-dichlorophenyl moiety to balanced dual potency—provides a reproducible reference point for evaluating novel analogues in enzymatic and cellular assays [1].

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